![molecular formula C26H34N4O7S B2523619 4-[bis(2-metilpropil)sulfamoil]-N-[5-(3,4,5-trimetoxifenil)-1,3,4-oxadiazol-2-il]benzamida CAS No. 533871-50-0](/img/structure/B2523619.png)
4-[bis(2-metilpropil)sulfamoil]-N-[5-(3,4,5-trimetoxifenil)-1,3,4-oxadiazol-2-il]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H34N4O7S and its molecular weight is 546.64. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de la 4-[bis(2-metilpropil)sulfamoil]-N-[5-(3,4,5-trimetoxifenil)-1,3,4-oxadiazol-2-il]benzamida, centrándose en seis aplicaciones únicas:
Actividad Anticancerígena
Este compuesto ha mostrado potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas involucradas en el crecimiento tumoral. La presencia del anillo oxadiazol y el grupo sulfamoil mejora su afinidad de unión a los objetivos de las células cancerosas, lo que podría conducir a la apoptosis (muerte celular programada) en las células malignas .
Propiedades Antibacterianas
La investigación indica que este compuesto exhibe una actividad antibacteriana significativa. El grupo sulfamoil es conocido por su efectividad contra una variedad de cepas bacterianas, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos antibióticos .
Actividad antioxidante
La estructura del compuesto, en particular el grupo trimetoxifenil, contribuye a sus propiedades antioxidantes. Puede neutralizar los radicales libres, protegiendo así las células del estrés oxidativo y los daños. Esto lo hace útil para prevenir enfermedades relacionadas con el estrés oxidativo .
Inhibición Enzimática
Este compuesto se ha estudiado por su capacidad para inhibir la anhidrasa carbónica IX (CAIX), una enzima que se sobreexpresa en muchos tumores sólidos. Al inhibir selectivamente CAIX, puede potencialmente reducir el crecimiento tumoral y la metástasis, ofreciendo un enfoque dirigido para la terapia contra el cáncer .
Efectos Antiinflamatorios
La estructura de la benzamida dentro de este compuesto está asociada con propiedades antiinflamatorias. Puede inhibir la producción de citoquinas proinflamatorias, lo que lo convierte en un candidato potencial para el tratamiento de enfermedades inflamatorias como la artritis .
Actividad Antifúngica
El compuesto también demuestra propiedades antifúngicas, particularmente contra patógenos fúngicos comunes. Esto lo convierte en un candidato valioso para desarrollar tratamientos para infecciones fúngicas, que son cada vez más resistentes a los fármacos antifúngicos existentes .
Efectos Neuroprotectores
Los estudios preliminares sugieren que este compuesto puede tener efectos neuroprotectores. Sus propiedades antioxidantes y antiinflamatorias pueden proteger las neuronas del daño, lo que podría ofrecer beneficios terapéuticos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Potencial en el Diseño de Medicamentos
Debido a sus actividades biológicas multifacéticas, este compuesto es un andamiaje valioso en el diseño de medicamentos. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un candidato versátil para desarrollar nuevos agentes terapéuticos en diferentes campos médicos .
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S/c1-16(2)14-30(15-17(3)4)38(32,33)20-10-8-18(9-11-20)24(31)27-26-29-28-25(37-26)19-12-21(34-5)23(36-7)22(13-19)35-6/h8-13,16-17H,14-15H2,1-7H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHPLAJAGPGNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
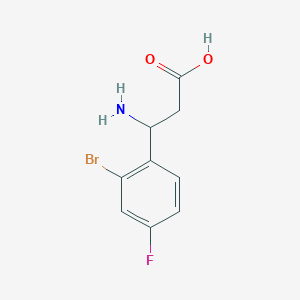
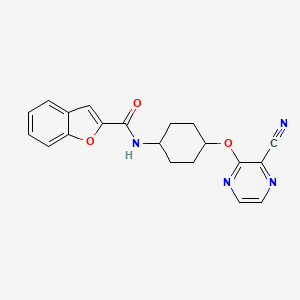
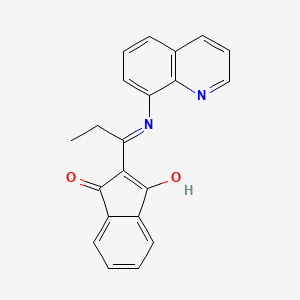
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2523545.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2523546.png)
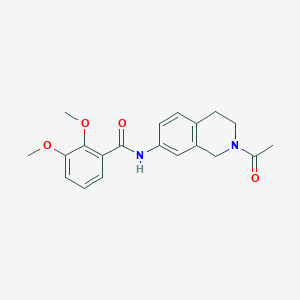
![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)
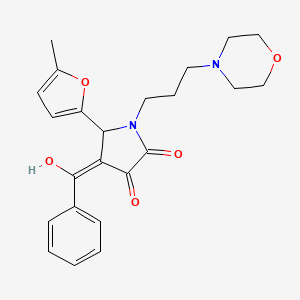
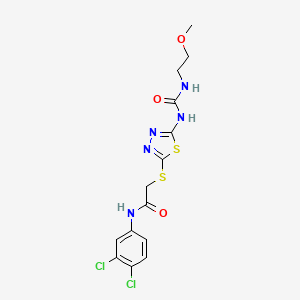
![3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2523554.png)
![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
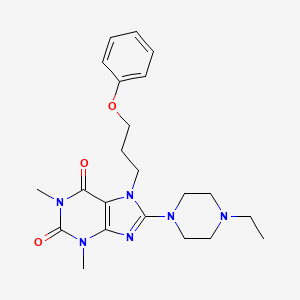
![1-(4-butoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2523559.png)
